molecular formula C11H17N3O3 B6143370 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid CAS No. 893640-60-3

5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

Cat. No.: B6143370
CAS No.: 893640-60-3
M. Wt: 239.27 g/mol
InChI Key: BFBSLIQOBZYTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a methyl group at the 5-position, a piperazine ring substituted with a methyl group at the 4-position, and a carboxylic acid group at the 3-position of the oxazole ring

Mechanism of Action

Target of Action

The compound 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is structurally similar to Imatinib , a well-known anticancer drug . Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase , which is associated with chronic myelogenous leukemia (CML) . It also inhibits other tyrosine kinase targets such as c-Kit and platelet-derived growth factor receptor (PDGFR) .

Mode of Action

The compound likely interacts with its targets in a similar manner to Imatinib. It binds to the ATP-binding site of the tyrosine kinase, preventing the enzyme from transferring a phosphate group from ATP to a protein substrate. This inhibits the kinase activity, leading to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of Bcr-Abl tyrosine kinase by this compound disrupts the signaling pathways that promote cell proliferation and survival . The inhibition of c-Kit and PDGFR can also affect various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Similar compounds like imatinib are known to be well absorbed orally and metabolized primarily in the liver .

Result of Action

The inhibition of tyrosine kinases by this compound can lead to a decrease in uncontrolled cell proliferation, which is a hallmark of diseases like CML . This can result in the reduction of disease symptoms and progression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the oxazole intermediate.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the use of carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the piperazine moiety, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of reduced derivatives of the oxazole or piperazine rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Dehydrozingerone: A compound with similar structural features and biological activities.

Uniqueness

5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of an oxazole ring, a piperazine moiety, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-8-9(10(11(15)16)12-17-8)7-14-5-3-13(2)4-6-14/h3-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBSLIQOBZYTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.